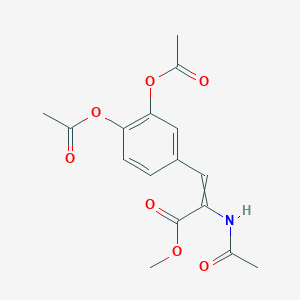

25-O-脱乙酰利福布汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

LM 565 是一种通用锁相环集成电路。它包含一个稳定的、高度线性的压控振荡器,用于低失真频率调制解调,以及一个具有良好载波抑制的双平衡相位检测器。 LM 565 广泛应用于数据和磁带同步、调制解调器、频率调制解调、频率合成器、音调解码、频率乘除和遥测接收机等应用 .

科学研究应用

LM 565 锁相环在科学研究和工业中有很多应用:

数据和磁带同步: 确保数据存储和检索系统中的精确计时和同步。

调制解调器: 用于调制解调器进行频率偏移键控解调和其他通信协议。

频率调制解调: 解调通信系统中的频率调制信号。

频率合成器: 产生精确的频率,用于通信和测量设备。

音调解码: 解码电信系统中的特定音调。

频率乘除: 用于需要频率乘除的应用,例如信号处理和通信系统。

遥测接收机: 接收和处理遥感和监测应用中的遥测信号

作用机制

LM 565 作为锁相环工作,锁相环是一种反馈控制系统,它将输出信号的相位锁定到输入信号的相位。LM 565 的关键组件包括:

压控振荡器: 产生一个频率调制信号,其频率由输入电压控制。

相位检测器: 比较输入信号的相位和压控振荡器信号的相位,并产生一个与相位差成正比的误差信号。

环路滤波器: 滤除误差信号以消除高频噪声,并为压控振荡器提供控制电压。

生化分析

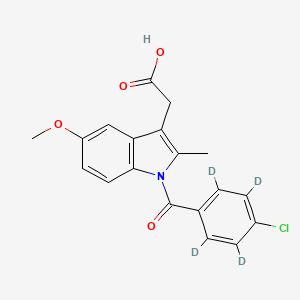

Biochemical Properties

25-O-Deacetyl Rifabutin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Its effect is based on blocking the DNA-dependent RNA-polymerase of bacteria . This interaction inhibits mycobacterial protein synthesis, making it crucial in research focusing on understanding the intricacies of bacterial ribosome interaction .

Cellular Effects

25-O-Deacetyl Rifabutin has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it interacts with bacterial RNA polymerase but does not inhibit the mammalian enzyme .

Molecular Mechanism

The mechanism of action of 25-O-Deacetyl Rifabutin involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits DNA-dependent RNA polymerase activity in susceptible cells .

Metabolic Pathways

25-O-Deacetyl Rifabutin is involved in certain metabolic pathways. It interacts with enzymes or cofactors, and may also have effects on metabolic flux or metabolite levels . Detailed information about these interactions and effects is currently limited.

准备方法

LM 565 是使用标准半导体制造工艺制造的。集成电路通常使用硅基技术生产,包括光刻、掺杂、蚀刻和金属化步骤,以在硅晶片上创建各种组件和互连。 最终产品然后封装在金属罐或双列直插式封装中,用于电子电路 .

化学反应分析

由于 LM 565 是一种电子元件,而不是一种化学化合物,因此它不会以传统意义上进行化学反应。 它被设计为执行特定的电子功能,例如频率调制解调和相位检测,通过其内部组件(包括晶体管、电阻器、电容器和二极管)的相互作用 .

相似化合物的比较

LM 565 可以与其他锁相环集成电路进行比较,例如 LM 567 和 CD4046。虽然所有这些集成电路都执行类似的功能,但 LM 565 以其高线性度、低失真和宽调谐范围而闻名。 LM 567 针对音调解码应用进行了优化,而 CD4046 提供了更宽的频率工作范围以及其他功能,例如相位比较器和压控振荡器 .

类似化合物:

LM 567: 音调解码锁相环。

CD4046: 带有压控振荡器和相位比较器的锁相环。

属性

CAS 编号 |

100324-63-8 |

|---|---|

分子式 |

C44H60N4O10 |

分子量 |

805.0 g/mol |

IUPAC 名称 |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)spiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-6,23-dione |

InChI |

InChI=1S/C44H60N4O10/c1-21(2)20-48-17-15-44(16-18-48)46-32-29-30-38(52)27(8)40-31(29)41(54)43(9,58-40)57-19-14-28(56-10)24(5)36(50)26(7)37(51)25(6)35(49)22(3)12-11-13-23(4)42(55)45-34(39(30)53)33(32)47-44/h11-14,19,21-22,24-26,28,35-37,46,49-53H,15-18,20H2,1-10H3/b12-11+,19-14+,23-13-,45-34?/t22-,24+,25+,26-,28-,35-,36+,37+,43-/m0/s1 |

InChI 键 |

RZEXSKXQNAZHMZ-GXZIAACASA-N |

SMILES |

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)C(C)(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)O)C |

手性 SMILES |

C[C@H]1/C=C/C=C(\C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)O)/C |

规范 SMILES |

CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)O)C |

同义词 |

25-O-Deacetyl-1’,4-didehydro-1-deoxy-1,4-dihydro-5’-(2-methylpropyl)-1-oxorifamycin XIV; 25-Hydroxy Rifabutin; 25-O-Deacetylrifabutin; 25-O-Desacetylrifabutin; Antibiotic LM 565; LM 565; _x000B_ |

产品来源 |

United States |

Q1: What is 25-O-Deacetyl Rifabutin and how does it relate to Rifabutin?

A1: 25-O-Deacetyl Rifabutin is a major metabolite of the antimycobacterial drug Rifabutin (4-deoxo-3,4-[2-spiro-(N-isobutyl-4-piperidyl)]-(1H)-imidazo-(2,5-dihydro)-rifamycin S). This means that Rifabutin is transformed into 25-O-Deacetyl Rifabutin within the body, primarily through metabolic processes in the liver. []

Q2: How is 25-O-Deacetyl Rifabutin excreted from the body?

A2: Studies using radiolabeled Rifabutin have shown that 25-O-Deacetyl Rifabutin, along with other metabolites and unchanged Rifabutin, is excreted through both urine and feces. [] In humans, it is primarily found in urine. []

Q3: In which species has 25-O-Deacetyl Rifabutin been detected as a metabolite of Rifabutin?

A3: Research indicates that 25-O-Deacetyl Rifabutin has been identified in the urine of both rats and humans following Rifabutin administration. [, , ] Interestingly, it was not detected in rabbit or monkey urine. []

Q4: Are there other known metabolites of Rifabutin besides 25-O-Deacetyl Rifabutin?

A4: Yes, several other metabolites of Rifabutin have been identified. 31-OH Rifabutin is a major metabolite found in various species, including rats, rabbits, monkeys, and humans. [] Other metabolites include 27-O-demethyl-rifabutin, 32-hydroxy-rifabutin, and 20-hydroxy-rifabutin. [] Additionally, N-isobutyl-4-hydroxy-piperidine is a significant polar metabolite observed in both rats and humans. []

Q5: What analytical techniques are used to identify and quantify Rifabutin and its metabolites?

A6: Researchers utilize a combination of techniques to study Rifabutin metabolism. These include radio-high-pressure liquid chromatography (radio-HPLC) to separate and quantify radioactive compounds in biological samples. [, ] Mass spectrometry (MS) techniques like direct inlet MS and electrospray ionization-MS are employed for structural characterization of metabolites. [, ] Additionally, nuclear magnetic resonance (NMR) spectrometry is used to confirm the structure of isolated metabolites. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(4aα)-4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy]-11-formyl-6H-benzofuran[3a,3,2-e,f][2]benzaze](/img/new.no-structure.jpg)

![(3R,6S)-6-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140478.png)

![N-[2-(S)-Methyl-d3-butyryl]-4-(S)-phenylmethyl-2-oxazolidinone](/img/structure/B1140486.png)